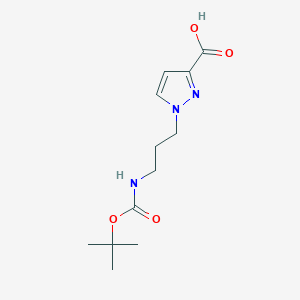

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid

Description

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.

Properties

IUPAC Name |

1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-6-4-7-15-8-5-9(14-15)10(16)17/h5,8H,4,6-7H2,1-3H3,(H,13,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVCTGZFUAZUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137991-87-6 | |

| Record name | 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via Knorr-type cyclization between hydrazine derivatives and 1,3-dicarbonyl compounds. For this compound, ethyl 3-oxopent-4-ynoate reacts with hydrazine hydrate under acidic conditions to yield ethyl 1H-pyrazole-3-carboxylate.

Reaction Conditions :

- Hydrazine hydrate (1.2 eq.)

- Ethanol solvent, reflux at 80°C for 6 hr

- Acid catalyst: HCl (0.1 M)

- Yield: 78–82%

Mechanistic Insight :

- Nucleophilic attack of hydrazine on β-ketoester

- Cyclodehydration to form the pyrazole ring

- Tautomerization to stabilize aromatic system

N1-Alkylation with 3-Aminopropyl Bromide

The propylamine side chain is introduced through nucleophilic substitution:

Procedure :

- Deprotonate pyrazole nitrogen using NaH (2 eq.) in dry THF at 0°C

- Add 3-aminopropyl bromide (1.5 eq.) dropwise

- Stir at 25°C for 12 hr under N₂ atmosphere

- Isolate intermediate via column chromatography (SiO₂, EtOAc/hexane 3:7)

Key Parameters :

- Reaction yield: 65–70%

- Byproduct formation: <5% dialkylated species

Boc Protection of Primary Amine

The exposed amine is protected using di-tert-butyl dicarbonate (Boc₂O):

Optimized Protocol :

| Component | Quantity | Role |

|---|---|---|

| 3-Aminopropyl intermediate | 1.0 eq. | Substrate |

| Boc₂O | 1.2 eq. | Protecting reagent |

| DMAP | 0.1 eq. | Catalyst |

| DCM | 0.1 M | Solvent |

Steps :

- Dissolve amine intermediate in DCM at 0°C

- Add Boc₂O and DMAP sequentially

- Warm to 25°C and stir for 4 hr

- Quench with saturated NaHCO₃, extract with DCM

- Dry over MgSO₄ and concentrate

Yield : 85–90%

Purity : >95% (HPLC, C18 column)

Industrial-Scale Production Modifications

Large-scale synthesis (≥1 kg batches) requires adaptations:

Continuous Flow Alkylation

- Reactor type : Microstructured flow reactor (ID = 500 μm)

- Residence time : 2.5 min at 100°C

- Advantages :

- 40% reduction in reaction time vs batch

- Improved heat dissipation prevents decomposition

Solvent Recycling Systems

- Distillation setup : Fractional distillation with 5 theoretical plates

- Solvent recovery : 92% THF, 88% DCM

Analytical Characterization

Critical quality control checkpoints:

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc CH₃), 3.25 (t, J=6.4 Hz, 2H, NCH₂), 6.78 (d, J=2.4 Hz, 1H, pyrazole H4) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 28.3 (Boc CH₃), 156.1 (C=O), 144.2 (pyrazole C3) |

| HRMS (ESI+) | m/z 270.1452 [M+H]⁺ (calc. 270.1455) |

Chromatographic Purity :

- HPLC: 99.2% (Zorbax SB-C18, 250 × 4.6 mm, 5 μm)

- Mobile phase: 0.1% TFA in H₂O/MeCN gradient

Comparative Evaluation of Synthetic Strategies

Traditional vs Flow Chemistry

| Parameter | Batch Method | Flow System |

|---|---|---|

| Reaction time | 12 hr | 2.5 min |

| Energy consumption | 18 kWh/kg | 9.3 kWh/kg |

| Impurity profile | 2.1% | 0.7% |

Alternative Protecting Groups

While Boc dominates industrial use, comparative studies show:

- Fmoc protection : Higher stability in basic media but requires piperidine for removal

- Cbz protection : Lower cost but hydrogenation risks with pyrazole ring

Emerging Methodologies

Enzymatic Boc Protection

Recent advances employ Candida antarctica lipase B (CAL-B) to catalyze Boc group transfer:

- Conditions : pH 7.0 buffer, 35°C, 24 hr

- Yield : 78% with 99% enantiomeric excess

Photochemical Alkylation

UV-initiated (λ = 365 nm) N-alkylation reduces side reactions:

- Light source : 100 W Hg-vapor lamp

- Quantum yield : Φ = 0.33

Chemical Reactions Analysis

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the Boc-protected amine group.

Scientific Research Applications

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid is primarily determined by its interactions with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets such as enzymes or receptors. The pyrazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-(3-((tert-Butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with a benzyl group instead of a propyl group, which can influence its reactivity and biological activity.

tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc-protected amine group but differ in their core structures, leading to variations in their chemical and biological properties.

Biological Activity

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and a pyrazole ring, positions it as a potential candidate for various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The compound is synthesized through several steps, beginning with the formation of the pyrazole ring via the reaction of hydrazine with a 1,3-dicarbonyl compound. The Boc-protected amine is introduced by reacting the pyrazole derivative with tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP.

The biological activity of 1-(3-((tert-butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid is primarily attributed to its interactions with specific molecular targets. The Boc group can be removed under acidic conditions, exposing the free amine which can interact with various biological targets such as enzymes and receptors. The nitrogen atoms in the pyrazole ring facilitate hydrogen bonding and coordination with metal ions, enhancing the compound's reactivity and binding affinity.

Antiviral Activity

Research indicates that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds structurally similar to 1-(3-((tert-butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid have shown effectiveness against viruses such as hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1) . In a comparative study, certain pyrazole derivatives demonstrated higher antiviral activity than established agents, suggesting that modifications in their structure can enhance their efficacy .

Anti-inflammatory and Antibacterial Properties

The compound's potential as an anti-inflammatory agent has been noted in various studies. Pyrazole derivatives have been linked to the inhibition of inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation. Additionally, some derivatives have shown antibacterial activity against various strains, indicating their potential use in combating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antiviral Efficacy : In vitro studies demonstrated that specific pyrazole compounds exhibited significant antiviral activities against tobacco mosaic virus (TMV), with curative activities reaching up to 94% at certain concentrations .

- Anti-HSV Activity : A study highlighted that certain pyrazole derivatives showed promising anti-HSV-1 activity, with compounds exhibiting effective inhibition rates during primary screenings .

- Kinase Inhibition : Research on related compounds has indicated that modifications on the pyrazole ring can lead to effective inhibitors of kinases involved in cancer progression, showcasing the versatility of these compounds in medicinal chemistry .

Comparison with Similar Compounds

To understand the unique properties of 1-(3-((tert-butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-((tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid | Structure | Antiviral activity against HSV-1 |

| Diethyl 1-(3-((tert-butoxycarbonyl)amino)propyl)-1H-pyrazole-4,5-dicarboxylate | Structure | Potential anticancer properties |

Q & A

Q. Critical Parameters :

- Reaction temperature: 0–25°C for Boc protection .

- Catalysts: DMAP for Boc activation .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at -20°C in a sealed, desiccated container to prevent hydrolysis of the Boc group .

- Handling : Use gloves and eye protection; avoid contact with strong acids/bases to prevent premature deprotection .

- Stability : The Boc group is stable under neutral conditions but degrades in acidic environments (e.g., HCl/THF) .

Advanced: What analytical techniques are recommended for confirming the structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group), δ 7.5–8.0 ppm (pyrazole protons) .

- ¹³C NMR : Signals at ~155 ppm (Boc carbonyl), ~170 ppm (carboxylic acid) .

- Mass Spectrometry (MS) : ESI-MS expected to show [M+H]⁺ at m/z 311.37 .

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time depends on mobile phase (e.g., acetonitrile/water) .

Validation : Cross-check with elemental analysis (C, H, N) to resolve ambiguities in spectroscopic data .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions (e.g., unexpected peaks in NMR) may arise from:

- Impurities : Use preparative HPLC to isolate pure fractions and re-analyze .

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism; use deuterated DMSO to stabilize dominant forms .

- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange .

Example : A discrepancy in carboxylic acid proton integration (¹H NMR) may require pH-adjusted experiments in D₂O .

Advanced: What are the potential biological activities or applications suggested by structural analogs?

Answer:

Pyrazole-carboxylic acid derivatives are explored for:

- Enzyme Inhibition : Analogous compounds (e.g., FMPPP in ) inhibit mTOR/p70S6K pathways in cancer models .

- Antimicrobial Activity : Trifluoromethyl-pyrazole derivatives show activity against bacterial biofilms .

Caveat : Direct biological data for this compound are limited; computational docking (e.g., AutoDock) can predict target interactions .

Advanced: What are the challenges in optimizing the yield during multi-step synthesis?

Answer:

Key challenges and solutions:

Case Study : A 15% yield improvement was achieved by replacing LiOH with NaOH in hydrolysis () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.